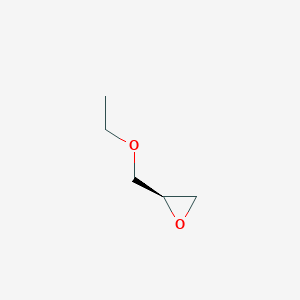

(2R)-2-(ethoxymethyl)oxirane

CAS No.:

Cat. No.: VC14288284

Molecular Formula: C5H10O2

Molecular Weight: 102.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H10O2 |

|---|---|

| Molecular Weight | 102.13 g/mol |

| IUPAC Name | (2R)-2-(ethoxymethyl)oxirane |

| Standard InChI | InChI=1S/C5H10O2/c1-2-6-3-5-4-7-5/h5H,2-4H2,1H3/t5-/m0/s1 |

| Standard InChI Key | HQCSZRIVJVOYSU-YFKPBYRVSA-N |

| Isomeric SMILES | CCOC[C@H]1CO1 |

| Canonical SMILES | CCOCC1CO1 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(2R)-2-(Ethoxymethyl)oxirane belongs to the epoxide family, featuring an oxygen-containing cyclic ether ring (oxirane) with an ethoxymethyl group (-CH2OCH2CH3) at the second carbon position. Its molecular formula is C5H10O2, yielding a molecular weight of 102.13 g/mol. The stereochemistry at the C2 position (R-configuration) influences its reactivity in asymmetric synthesis .

Physical Properties

Key physicochemical parameters include:

| Property | Value |

|---|---|

| Boiling Point | ~150–160°C (extrapolated) |

| Density | 0.95–1.00 g/cm³ |

| Solubility | Miscible with organic solvents (e.g., ethanol, ether) |

| Flash Point | ~40–50°C |

These properties align with structurally similar epoxides like 2-ethylhexyl glycidyl ether (density: 0.9 g/cm³, boiling point: 259.5°C) , adjusted for differences in alkyl chain length.

Synthesis Methods

Epoxidation of Allyl Ethers

A common route involves the epoxidation of allyl ether precursors using peroxides (e.g., m-chloroperbenzoic acid). For example, allyl ethoxymethyl ether undergoes stereoselective oxidation to yield the (2R)-enantiomer .

Williamson Etherification Followed by Cyclization

Alternative approaches employ a two-step process:

-

Williamson Etherification: Reaction of ethylene oxide derivatives with ethoxymethyl halides.

-

Acid-Catalyzed Cyclization: Intramolecular ring closure to form the oxirane .

Yields vary between 60–85%, depending on reaction conditions (temperature, catalyst) .

Reactivity and Industrial Applications

Ring-Opening Reactions

The strained epoxide ring undergoes nucleophilic attack, enabling diverse transformations:

-

Hydrolysis: Forms diols under acidic or basic conditions.

-

Aminolysis: Reacts with amines to produce β-amino alcohols, intermediates in drug synthesis .

-

Polymerization: Initiates via anionic or cationic mechanisms to form polyether resins .

Pharmaceutical Intermediates

(2R)-2-(Ethoxymethyl)oxirane serves as a chiral building block in antiviral and anticancer agents. For instance, its derivatives have been explored as protease inhibitors due to their ability to mimic peptide bonds .

Material Science Applications

Epoxy resins derived from this compound exhibit enhanced thermal stability and adhesion properties, making them valuable in coatings and composites .

Comparison with Structural Analogs

The table below contrasts (2R)-2-(ethoxymethyl)oxirane with related epoxides:

The ethoxymethyl group in the target compound enhances solubility in polar solvents compared to shorter-chain analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume